molecular formula C12H18O2Te B14469205 Benzene, [(2,2-diethoxyethyl)telluro]- CAS No. 72519-08-5

Benzene, [(2,2-diethoxyethyl)telluro]-

Cat. No.: B14469205
CAS No.: 72519-08-5
M. Wt: 321.9 g/mol
InChI Key: UZJOWBAHXOUQLV-UHFFFAOYSA-N
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Description

The compound Benzene, [(2,2-diethoxyethyl)telluro]- (CAS 6314-97-2) is a substituted benzene derivative with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . Structurally, it consists of a benzene ring attached to a 2,2-diethoxyethyl group. This group is characterized by an ethoxy-substituted ethyl chain (CH₂CH(OCH₂CH₃)₂), forming an acetal structure. The compound is also known as phenylacetaldehyde diethyl acetal, indicating its derivation from phenylacetaldehyde and ethanol .

Key properties include:

  • IUPAC Name: (2,2-Diethoxyethyl)benzene
  • Synonyms: 1,1-Diethoxy-2-phenylethane, Benzeneacetaldehyde diethyl acetal
  • Boiling Point: Not explicitly stated in the evidence, but similar acetals typically range between 200–250°C.
  • Applications: Likely used in organic synthesis as a protecting group for aldehydes or as a fragrance component due to its aromatic structure .

Properties

CAS No.

72519-08-5

Molecular Formula

C12H18O2Te

Molecular Weight

321.9 g/mol

IUPAC Name

2,2-diethoxyethyltellanylbenzene

InChI

InChI=1S/C12H18O2Te/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

UZJOWBAHXOUQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C[Te]C1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-diethoxyethyl)telluro]- typically involves the reaction of tellurium compounds with (2,2-diethoxyethyl)benzene. One common method is the reaction of tellurium tetrachloride with (2,2-diethoxyethyl)benzene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium.

Industrial Production Methods: Industrial production methods for Benzene, [(2,2-diethoxyethyl)telluro]- are not well-documented, likely due to its specialized applications and limited demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity of tellurium compounds.

Types of Reactions:

    Oxidation: Benzene, [(2,2-diethoxyethyl)telluro]- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: The compound can participate in substitution reactions, where the (2,2-diethoxyethyl) group or the tellurium atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.

Scientific Research Applications

Benzene, [(2,2-diethoxyethyl)telluro]- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.

    Biology: Research is ongoing to explore its potential as a biological probe due to the unique properties of tellurium.

    Medicine: There is interest in its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.

    Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Benzene, [(2,2-diethoxyethyl)telluro]- exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with biological molecules is a key area of interest.

Comparison with Similar Compounds

Structural Analogues with Alkoxy/Ethoxy Substituents

The following table compares Benzene, (2,2-diethoxyethyl)- with other benzene derivatives featuring alkoxy, ethoxy, or related substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Benzene, (2,2-diethoxyethyl)- 6314-97-2 C₁₂H₁₈O₂ 194.27 Diethoxyethyl group (acetal) Protecting groups, fragrances
Benzene, [2-(ethenyloxy)ethoxy]- 18370-86-0 C₁₀H₁₂O₂ 164.20 Ethenyloxyethoxy group Polymer intermediates
Benzene, (2-methoxyethyl)- 3558-60-9 C₉H₁₂O 136.19 Methoxyethyl group Solvents, flavoring agents
Benzene, 1-ethyl-4-methoxy-2-methyl 61000-06-4 C₁₀H₁₄O 150.22 Ethyl, methoxy, methyl groups Agrochemical intermediates
Benzene, 2-ethoxy-1,3,5-trimethyl 6972-63-0 C₁₀H₁₄O 150.22 Ethoxy, trimethyl groups Organic synthesis

Substituent Effects on Physicochemical Properties

  • Molecular Weight and Solubility: The diethoxyethyl group in the target compound increases its molecular weight (194.27 g/mol) compared to simpler derivatives like Benzene, (2-methoxyethyl)- (136.19 g/mol). Higher alkoxy substitution generally reduces water solubility but enhances lipophilicity, making such compounds suitable for non-polar solvents .
  • Boiling Points : While specific data are absent, bulkier substituents (e.g., diethoxyethyl) likely elevate boiling points due to increased molecular size and van der Waals interactions.
  • Reactivity : The acetal group in the target compound is less reactive toward nucleophiles compared to aldehydes, making it a stable intermediate in multi-step syntheses. In contrast, ethenyloxyethoxy-substituted derivatives (e.g., CAS 18370-86-0) may undergo polymerization or oxidation .

Thermochemical Considerations

Substituents significantly influence the enthalpy of formation (ΔHf) of benzene derivatives. For example:

  • Ethylbenzene : ΔHf = −12.5 kJ/mol (simpler alkyl substitution) .
  • Methoxybenzene (anisole) : ΔHf = −36.2 kJ/mol (electron-donating methoxy group stabilizes the ring) .

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